2-(3,4,5-Trimethoxy-phenyl)-thiazolidine

Description

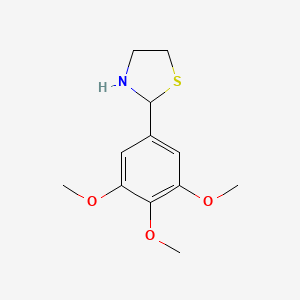

2-(3,4,5-Trimethoxy-phenyl)-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, substituted with a 3,4,5-trimethoxyphenyl group. Thiazolidines are notable for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The trimethoxy substitution on the phenyl ring is a critical structural feature, often associated with enhanced hydrophobic interactions in binding pockets, as observed in tubulin inhibitors and other therapeutic targets .

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXJBFNIDDJHIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2NCCS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiazolidine-2-thiol.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thiol.

Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine derivatives in anticancer therapies. The compound has shown efficacy against various cancer cell lines, including breast and glioblastoma cancers.

-

Case Study: Glioblastoma Cells

Research conducted on thiazolidinone derivatives demonstrated significant cytotoxic effects against glioblastoma cell lines (LN229). The study utilized assays such as MTT and colony formation to assess cell viability and proliferation inhibition . -

Case Study: Breast Cancer

A series of hybrid compounds containing thiazolidine structures were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives effectively inhibited cell proliferation in a dose-dependent manner without affecting normal breast cells .

Anti-inflammatory Properties

Thiazolidine compounds have also been investigated for their anti-inflammatory properties. Some derivatives exhibit inhibition of COX-2 enzymes, which are implicated in inflammatory processes.

- Research Findings

Compounds similar to this compound have been shown to possess dual inhibitory actions on COX-2 and lipoxygenase pathways, making them potential candidates for developing anti-inflammatory drugs .

Antioxidant Activity

The antioxidant properties of thiazolidine derivatives contribute to their therapeutic potential. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Data Tables

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit tubulin polymerization, similar to other trimethoxyphenyl-containing compounds. The thiazolidine ring can also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazolidine derivatives vary in substituents and ring modifications, significantly influencing their biological activity. Key analogs include:

- Trimethoxy Substitutions: The 3,4,5-trimethoxy group enhances hydrophobic interactions with residues like Val238, Cys241, and Leu242 in tubulin binding pockets, mimicking colchicine-site inhibitors . However, trimethoxy substitutions on phenyl rings in other scaffolds (e.g., pyrrolidine derivatives) reduced anticancer activity by >50% compared to non-substituted analogs, highlighting context-dependent effects .

Binding Interactions and Docking Studies

- Hydrophobic Interactions : The 3,4,5-trimethoxy group in compound 1 () forms extensive hydrophobic contacts with tubulin residues (Val238, Leu242, Ile378), stabilizing its binding. Similar interactions are observed in colchicine analogs .

- Electronic Effects : Thiazolidine-2,4-diones (TZDs) with electron-withdrawing groups (e.g., chloro) enhance hydrogen bonding with target proteins, improving potency .

Biological Activity

2-(3,4,5-Trimethoxy-phenyl)-thiazolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This thiazolidine derivative has been investigated for its potential therapeutic effects, particularly in cancer treatment and other health-related applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a thiazolidine ring linked to a trimethoxy-substituted phenyl group, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antiproliferative Activity : Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicated that it effectively inhibits the growth of melanoma and prostate cancer cells by inducing apoptosis through specific pathways .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| Melanoma (B16-F1) | 10.5 | Induction of apoptosis | |

| Prostate (DU145) | 8.0 | Cell cycle arrest | |

| Breast Cancer (MCF-7) | 12.0 | Modulation of Bcl-2 family proteins |

These results highlight the compound's potential as an anticancer agent across multiple types of cancer.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trimethoxy group on the phenyl ring enhances the compound's biological activity. Variants with different substitutions were tested, revealing that modifications to the thiazolidine core or phenyl substituents significantly impact potency and selectivity against cancer cell lines .

Case Studies

- Melanoma Treatment : In a study involving melanoma cell lines, this compound was shown to induce apoptosis effectively. The treatment resulted in increased sub-G1 phase populations in flow cytometry analysis, indicating enhanced apoptotic activity compared to untreated controls .

- Prostate Cancer Models : Another investigation focused on prostate cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly while sparing normal fibroblast cells from toxicity. This selectivity suggests a promising therapeutic window for clinical applications .

Q & A

Basic: What are the established synthetic routes for 2-(3,4,5-Trimethoxy-phenyl)-thiazolidine, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves coupling 3,4,5-trimethoxyphenyl precursors with thiazolidine-forming reagents. Key routes include:

- Hydrazine-mediated cyclization : Reacting 3,4,5-trimethoxybenzaldehyde derivatives with thiosemicarbazides, followed by cyclization using α-halogenated ketones or esters (e.g., ethyl chloroacetate) under basic conditions .

- Reductive methods : Reduction of thiazoline intermediates (e.g., using NaBH₄ or LiAlH₄) to yield the saturated thiazolidine ring .

- Knoevenagel condensation : Base-catalyzed reactions with aldehydes to form arylidene derivatives, which can be further functionalized .

Yield factors : Solvent polarity (THF vs. DMF), temperature control (room temp vs. reflux), and stoichiometric ratios of reactants significantly impact yields. For example, excess α-halogenated reagents may lead byproducts, while anhydrous conditions improve cyclization efficiency .

Basic: How can spectroscopic techniques (IR, NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : Look for characteristic absorptions at ~1,250–1,050 cm⁻¹ (C-O stretching of methoxy groups) and ~2,550 cm⁻¹ (weak S-H stretch in thiol intermediates, absent in the final product) .

- ¹H-NMR : Peaks at δ 3.7–3.9 ppm (singlet for three methoxy groups), δ 4.1–4.3 ppm (thiazolidine ring CH₂-S), and δ 6.5–7.2 ppm (aromatic protons). Splitting patterns help distinguish cis/trans isomerism in the thiazolidine ring .

- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 255.3 for C₁₁H₁₅NO₃S). High-resolution MS (HRMS) confirms the molecular formula .

Advanced: What strategies optimize the synthesis of this compound for scalability and reproducibility?

Methodological Answer:

- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV-active spots or HPLC to track intermediate formation and minimize side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol improves purity. For large-scale synthesis, switch to flash chromatography .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization. For example, Et₃N enhances nucleophilic substitution in thiazolidine ring closure .

Advanced: How do structural modifications of the thiazolidine ring or methoxy substituents impact biological activity, and what in vitro assays are recommended for screening?

Methodological Answer:

- Substituent Effects : Replacing methoxy groups with electron-withdrawing groups (e.g., nitro) can enhance antimicrobial activity but reduce solubility. Thiazolidine ring saturation improves metabolic stability compared to thiazoline .

- Assay Design :

Advanced: What challenges arise in interpreting NMR data for thiazolidine derivatives with multiple methoxy groups, and how can experimental adjustments resolve ambiguities?

Methodological Answer:

- Challenge : Overlapping peaks for methoxy and aromatic protons in δ 3.7–4.0 ppm regions.

- Solutions :

Advanced: How can computational tools predict the binding affinity of this compound to biological targets, and what validation methods are required?

Methodological Answer:

- Docking Workflow :

- Target Selection : Use PDB structures (e.g., 1HIV for HIV protease).

- Ligand Preparation : Optimize 3D geometry with Gaussian or Avogadro.

- Software : AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation : Compare predicted binding poses with crystallographic data or mutagenesis studies. Validate via SPR (surface plasmon resonance) for binding kinetics .

Basic: What safety protocols are critical when handling this compound during synthesis and testing?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF).

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal. Collect organic waste in halogen-resistant containers .

Advanced: How can contradictory results in biological activity studies of thiazolidine derivatives be addressed?

Methodological Answer:

- Purity Verification : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .

- Assay Standardization : Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and incubation conditions.

- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) and vehicle controls (DMSO) to isolate solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.